2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide
Overview
Description
(±)-4-CMTB is a positive allosteric modulator of free fatty acid receptor 2 (FFAR2/GPR43) with an EC50 value of 0.42 µM for [35S]GTPγS binding to 293 T-REx cell membranes expressing the human receptor. It selectively induces ERK1/2 phosphorylation in 293 T-REx cells expressing human FFAR2, but not FFAR1 or FFAR3.
Free fatty acid receptor FFA2 agonist (pEC50 = 6.38) and positive allosteric modulator. Binds at a site distinct from the orthosteric site; modulates the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2).
Mechanism of Action
Target of Action
4-CMTB, also known as 2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, primarily targets the Free Fatty Acid Receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that recognizes short-chain fatty acids and plays a crucial role in regulating inflammatory responses .
Mode of Action
4-CMTB acts as both a direct agonist and a positive allosteric modulator of FFA2 . It binds at a site distinct from the orthosteric site, modulating the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2) . This dual-binding property allows 4-CMTB to bind to both orthosteric and allosteric sites in a stepwise manner .
Biochemical Pathways
The activation of FFA2 by 4-CMTB leads to a series of biochemical reactions. It has been reported that 4-CMTB selectively induces ERK1/2 phosphorylation in cells expressing human FFA2 . This suggests that the ERK1/2 signaling pathway, which is involved in various cellular processes such as proliferation and differentiation, is affected by 4-CMTB.
Result of Action
The activation of FFA2 by 4-CMTB has been associated with various molecular and cellular effects. For instance, it has been shown to inhibit antigen-induced degranulation in RBL-2H3 cells . In a mouse model of ovalbumin-induced allergic asthma, administration of 4-CMTB decreased immune cell numbers in the bronchoalveolar lavage fluid and suppressed the expression of inflammatory Th2 cytokines (IL-4, IL-5, and IL-13) in lung tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-CMTB. For instance, the physiological environment, including pH and the presence of other biomolecules, can affect the compound’s stability and interaction with its target. Additionally, factors such as diet and gut microbiota, which can influence the levels of short-chain fatty acids in the body, may also impact the efficacy of 4-CMTB .
Biochemical Analysis
Biochemical Properties
4-CMTB plays a significant role in biochemical reactions by acting as a positive allosteric modulator of the free fatty acid receptor 2 (FFA2/GPR43) . This receptor is involved in the regulation of metabolic processes, including lipolysis and insulin secretion. 4-CMTB interacts with FFA2 by binding to a specific site on the receptor, which enhances the receptor’s response to its natural ligands, such as short-chain fatty acids . This interaction leads to increased calcium mobilization in neutrophils and inhibition of lipolysis in adipocytes .
Cellular Effects
The effects of 4-CMTB on various cell types and cellular processes are profound. In neutrophils, 4-CMTB induces calcium mobilization, which is crucial for various cellular functions, including chemotaxis and phagocytosis . In adipocytes, 4-CMTB inhibits lipolysis, thereby influencing lipid metabolism and energy homeostasis . Additionally, 4-CMTB has been shown to affect cell signaling pathways by modulating the activity of FFA2, which in turn impacts gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-CMTB exerts its effects through binding interactions with the FFA2 receptor. This binding enhances the receptor’s response to endogenous ligands, leading to increased activation of downstream signaling pathways . The allosteric modulation by 4-CMTB results in changes in gene expression and enzyme activity, which contribute to its overall biochemical and cellular effects . The compound’s ability to inhibit lipolysis in adipocytes and mobilize calcium in neutrophils highlights its role in regulating metabolic and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-CMTB have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-CMTB maintains its activity over extended periods, allowing for sustained modulation of FFA2 signaling pathways .
Dosage Effects in Animal Models
The effects of 4-CMTB vary with different dosages in animal models. At lower doses, 4-CMTB effectively modulates FFA2 activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and potential toxicity to specific cell types . Understanding the dosage-dependent effects of 4-CMTB is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
4-CMTB is involved in several metabolic pathways, primarily through its interaction with the FFA2 receptor . This interaction influences the metabolism of short-chain fatty acids and other metabolites, affecting metabolic flux and metabolite levels . The compound’s role in modulating FFA2 activity highlights its potential impact on metabolic homeostasis and energy balance .
Transport and Distribution
Within cells and tissues, 4-CMTB is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of 4-CMTB are critical factors that determine its efficacy in modulating FFA2 signaling pathways .
Subcellular Localization
The subcellular localization of 4-CMTB is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-CMTB effectively modulates FFA2 activity and exerts its biochemical and cellular effects .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDQCGCBQYFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300851-67-6 | |
Record name | 300851-67-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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